molecular formula C20H22N4O3 B11596382 2-{(4E)-2,5-dioxo-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-1-yl}-N-(3-methylphenyl)acetamide

2-{(4E)-2,5-dioxo-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-1-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B11596382
M. Wt: 366.4 g/mol
InChI Key: KSXHWZVJXIECAR-LICLKQGHSA-N
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Description

2-{(4E)-2,5-dioxo-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-1-yl}-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes an imidazolidinone ring and a pyrrole moiety

Preparation Methods

The synthesis of 2-{(4E)-2,5-dioxo-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-1-yl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazolidinone ring, followed by the introduction of the pyrrole moiety through a condensation reaction. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrrole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The imidazolidinone ring can be reduced using suitable reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrrole moiety are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-{(4E)-2,5-dioxo-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-1-yl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring and the pyrrole moiety can interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{(4E)-2,5-dioxo-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-1-yl}-N-(3-methylphenyl)acetamide stands out due to its unique combination of an imidazolidinone ring and a pyrrole moiety. Similar compounds include:

  • 2-{(4E)-2,5-dioxo-4-[(1,2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-1-yl}-N-(3-methylphenyl)acetamide
  • 2-{(4E)-2,5-dioxo-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide

These compounds share structural similarities but differ in the substitution patterns on the pyrrole and aromatic rings, which can lead to differences in their chemical properties and biological activities.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-[(4E)-2,5-dioxo-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]imidazolidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H22N4O3/c1-12-6-5-7-16(8-12)21-18(25)11-24-19(26)17(22-20(24)27)10-15-9-13(2)23(4)14(15)3/h5-10H,11H2,1-4H3,(H,21,25)(H,22,27)/b17-10+

InChI Key

KSXHWZVJXIECAR-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C)C)/NC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C)C)NC2=O

Origin of Product

United States

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